molecular formula C25H37N3O B12460933 [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B12460933
M. Wt: 395.6 g/mol
InChI Key: FVAAMBZWCCZARO-UHFFFAOYSA-N
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Description

[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific reaction conditions. For example, the piperidine intermediate can be synthesized by reacting cyclohex-3-en-1-ylmethyl bromide with piperidine in the presence of a base such as sodium hydride. The piperazine intermediate can be prepared by reacting 2,3-dimethylphenylamine with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is investigated for its pharmacological properties. It may exhibit activity against various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-ylamine
  • 4-(2,3-Dimethylphenyl)piperazine

Uniqueness

Compared to similar compounds, [1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is unique due to its combined piperidine and piperazine ring systems. This dual-ring structure may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C25H37N3O

Molecular Weight

395.6 g/mol

IUPAC Name

[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H37N3O/c1-20-7-6-10-24(21(20)2)27-15-17-28(18-16-27)25(29)23-11-13-26(14-12-23)19-22-8-4-3-5-9-22/h3-4,6-7,10,22-23H,5,8-9,11-19H2,1-2H3

InChI Key

FVAAMBZWCCZARO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4CCC=CC4)C

Origin of Product

United States

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